molecular formula C30H40N2O8S B583563 (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate CAS No. 102419-98-7

(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate

Cat. No.: B583563
CAS No.: 102419-98-7
M. Wt: 588.716
InChI Key: CDJHOFUFRVRAAM-HLNMPHPHSA-N
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Description

(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is a complex organic compound derived from colchicine, a well-known alkaloid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate involves multiple steps. The starting material, colchicine, undergoes deacetylation to form N-Deacetyl Colchicine. This intermediate is then reacted with d-10-Camphorsulfonic acid to form the final product. The reaction typically requires specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard substance for calibration in analytical techniques such as circular dichroism.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of various chemical products and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate involves its interaction with specific molecular targets and pathways. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting microtubule formation. This action disrupts cellular processes such as mitosis, leading to potential therapeutic effects in conditions like cancer.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: The parent compound from which (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is derived.

    N-Deacetyl Colchicine: An intermediate in the synthesis of the final compound.

    d-10-Camphorsulfonic acid: A reagent used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific chemical structure, which combines the properties of colchicine and d-10-Camphorsulfonic acid. This combination imparts unique chemical and biological properties, making it valuable for various scientific applications.

Properties

IUPAC Name

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHOFUFRVRAAM-HLNMPHPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747421
Record name 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102419-98-7
Record name 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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